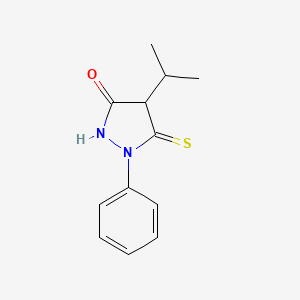
5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with hydroxy, isopropyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropyl-3-phenyl-1H-pyrazole-5-thiol with an oxidizing agent to introduce the hydroxy group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of the sulfur atom.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one: Similar structure but with a methyl group instead of a hydroxy group.
4-Isopropyl-3-phenyl-1H-pyrazole-5-thiol: Precursor in the synthesis of the target compound.
2-Isopropyl-6-methyl-4-hydroxy-pyrimidine: Another heterocyclic compound with similar functional groups.
Uniqueness
5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is unique due to the presence of both hydroxy and thione groups on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-phenyl-4-propan-2-yl-5-sulfanylidenepyrazolidin-3-one |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)10-11(15)13-14(12(10)16)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,15) |
InChI Key |
USDORNPMKKIIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NN(C1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N'-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B11084823.png)
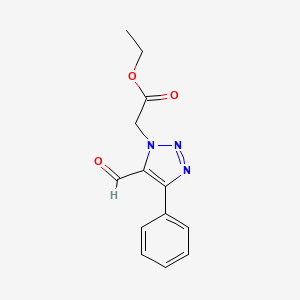
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-cyclohexylpropanamide](/img/structure/B11084835.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11084849.png)
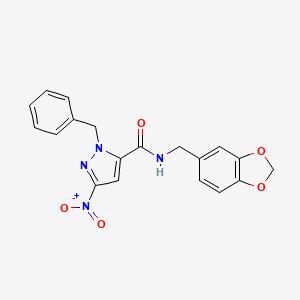
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-hydroxy-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11084860.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl thiophene-2-sulfonate](/img/structure/B11084861.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide](/img/structure/B11084874.png)
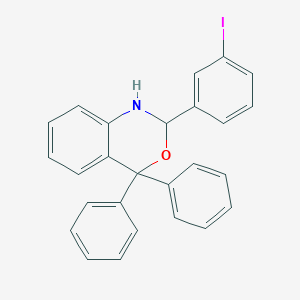
![6'-Amino-3'-isopropyl-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11084879.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084882.png)
![5-benzyl-9-(4-chlorophenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11084889.png)
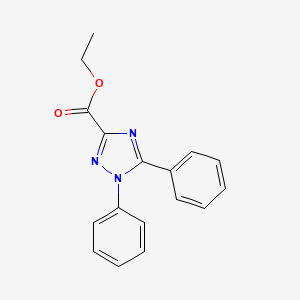
![7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11084898.png)
